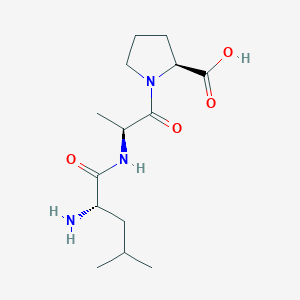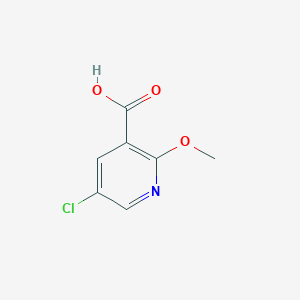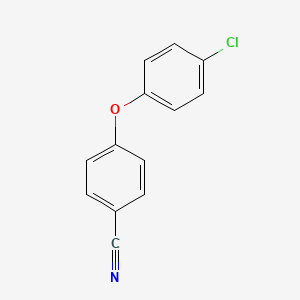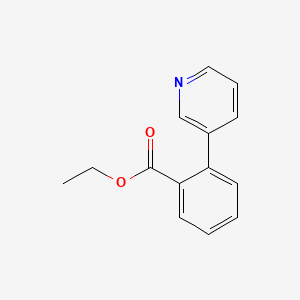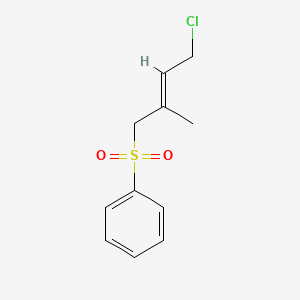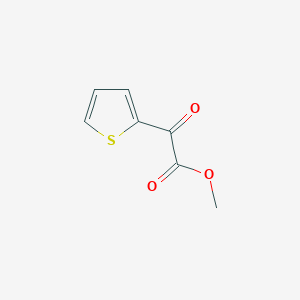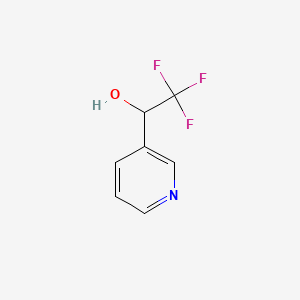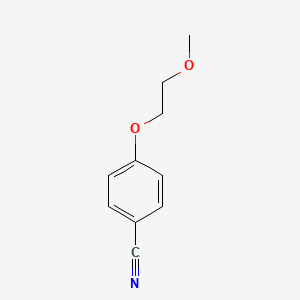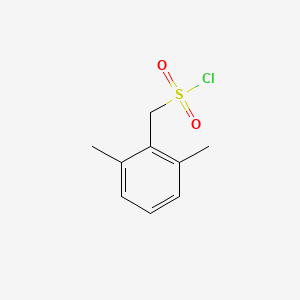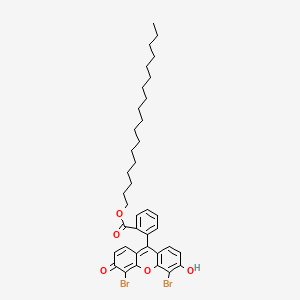
色素离子载体 VI
描述
Chromoionophore VI (CI-VI) is a synthetic compound composed of a chromophore and an ionophore. It is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. CI-VI is a powerful tool for studying the interactions between ions and molecules, as well as for studying the effects of ionic strength on biochemical and physiological processes.
科学研究应用
色素离子载体 VI:科学研究应用的全面分析
离子-分子相互作用研究: this compound (CI-VI) 是研究离子与分子之间相互作用的强大工具。 此应用对于理解离子强度的基本方面及其对生物化学和生理过程的影响至关重要 .
2. 蛋白质、脂类和碳水化合物结构-功能分析 研究人员利用 CI-VI 深入研究生物大分子如蛋白质、脂类和碳水化合物的结构和功能。 这有助于揭示复杂的生物机制和结构 .
金属离子转运和稳态: CI-VI 能够结合和信号传导特定的金属离子,使其成为研究细胞和生物体中金属离子转运的理想候选者,有助于我们了解细胞稳态.
光学传感器制造: CI-VI 因其亲脂性 pH 指示剂特性而用于制造光学传感器。 这些传感器在各个领域都有应用,包括葡萄糖测定 .
生物化学和生理学研究: 在生物化学和生理学中,CI-VI 用于研究离子强度对各种过程的影响,为我们提供对生理功能及其调节的见解 .
作用机制
Target of Action
Chromoionophore VI, also known as ETH 7075, primarily targets hydrogen ions (H+) . It is a lipophilic pH indicator, which means it is soluble in non-polar solvents and is used to measure the acidity or alkalinity of a solution .
Mode of Action
The mode of action of Chromoionophore VI revolves around its ability to function as a pH indicator in optical sensors. The molecule likely undergoes structural changes upon protonation (gaining a hydrogen ion) or deprotonation (losing a hydrogen ion) depending on the surrounding pH. This change in structure alters its light absorption properties, which can be measured and used to determine the pH of the solution.
Biochemical Pathways
Instead, it is used as a tool to monitor changes in pH, which can indirectly provide information about various biochemical reactions that produce or consume hydrogen ions . For example, it can be used to monitor the activity of enzymes that generate or use protons, or to study proton gradients across biological membranes .
Pharmacokinetics
Its lipophilic nature suggests that if it were introduced into a biological system, it would likely distribute into lipid-rich tissues and could potentially cross cell membranes . Its solubility in DMSO
Result of Action
The primary result of Chromoionophore VI’s action is a change in its light absorption properties in response to changes in pH. This change can be detected and measured using optical sensors, providing a quantitative readout of the pH of the solution . In the context of biological research, this can provide valuable information about cellular processes that involve changes in pH .
Action Environment
The action of Chromoionophore VI is influenced by the pH of its environment . Its light absorption properties change in response to protonation or deprotonation, which is directly influenced by the acidity or alkalinity of the solution. Therefore, the efficacy of Chromoionophore VI as a pH indicator can be influenced by any factors that alter the pH of the solution, such as the presence of acids or bases, temperature, and ionic strength .
未来方向
Chromoionophore VI is a powerful tool for studying the interactions between ions and molecules, as well as for studying the effects of ionic strength on biochemical and physiological processes . It can also be used to study the structure and function of proteins, lipids, and carbohydrates or the effects of light on cells and tissues .
生化分析
Biochemical Properties
Chromoionophore VI plays a significant role in biochemical reactions by acting as a lipophilic pH indicator. It is commonly used in the fabrication of optical sensors, including ion-selective optodes. These sensors are capable of reversibly binding ions in a highly selective manner. Chromoionophore VI interacts with various enzymes, proteins, and other biomolecules, such as ion carriers and ion exchangers, to facilitate the detection of ions like sodium, potassium, calcium, magnesium, and chloride . The nature of these interactions involves the complexation of ions with the ionophore, leading to changes in the optical properties of the chromophore.
Cellular Effects
Chromoionophore VI has been shown to influence various cellular processes. It is used in fluorescence cell imaging to study the distribution and concentration of ions within cells. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the ionic environment within cells . For example, the addition of gramicidin and CCCP to cell culture medium containing Chromoionophore VI results in significant changes in fluorescence, indicating alterations in ion concentrations and cellular responses .
Molecular Mechanism
The mechanism of action of Chromoionophore VI involves its function as a lipophilic pH indicator. Upon binding to ions, the compound undergoes a change in its optical properties, which can be detected using fluorescence microscopy or other optical methods. This binding interaction leads to a decrease in hydrogen ion concentration within the sensor, which is proportional to the level of the target ion in the sample . Chromoionophore VI can also act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chromoionophore VI can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that Chromoionophore VI remains stable under certain conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, although degradation products may influence the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of Chromoionophore VI in animal models vary with different dosages. At low doses, the compound can effectively modulate ion concentrations and cellular responses without causing significant toxicity. At high doses, Chromoionophore VI may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve desired outcomes in preclinical studies .
Metabolic Pathways
Chromoionophore VI is involved in various metabolic pathways, particularly those related to ion transport and homeostasis. The compound interacts with enzymes and cofactors that regulate ion concentrations and metabolic flux. For example, Chromoionophore VI can influence the activity of nitroreductase and chromate reductase enzymes, which play key roles in nitrogen and chromium metabolism . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Chromoionophore VI is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to integrate into cellular membranes and accumulate in specific compartments. This localization is crucial for its function as an ion-selective sensor, as it enables precise detection of ion concentrations in different cellular environments .
Subcellular Localization
Chromoionophore VI exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, Chromoionophore VI has been observed to localize in lysosomes, where it can monitor ion concentrations and contribute to the understanding of lysosomal storage diseases . This subcellular targeting enhances the compound’s utility in studying cellular processes at a detailed level.
属性
IUPAC Name |
octadecyl 2-(4,5-dibromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Br2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-44-38(43)28-21-18-17-20-27(28)33-29-22-24-31(41)34(39)36(29)45-37-30(33)23-25-32(42)35(37)40/h17-18,20-25,41H,2-16,19,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQTSPKAXLQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409202 | |
| Record name | Chromoionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138833-47-3 | |
| Record name | 4′,5′-Dibromofluorescein octadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138833-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromoionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Chromoionophore VI interact with Barium ions and what are the observable effects of this interaction?
A1: Chromoionophore VI contains a 6-aminoazulene coronand structure. While the exact binding mechanism is not described in the provided abstracts, [, ] the coronand structure suggests that the molecule interacts with Barium ions through chelation. This interaction leads to a change in the electronic structure of the azulene unit. As a result, the Chromoionophore VI exhibits a distinct color change from yellowish-orange to blueish-violet upon binding to Barium ions in solution (acetonitrile). [] This color change is selective for Barium ions, with other alkali and alkaline earth metal ions causing less dramatic color shifts ranging from orange to red. []
Q2: What is known about the Structure-Activity Relationship (SAR) of Chromoionophore VI and its analogs?
A2: While the provided abstracts don't delve into specific SAR studies, they highlight that Chromoionophore VI (specifically compound 2b in the study) demonstrates a higher selectivity for Barium ions compared to its analogs 2a and 3. [] This suggests that subtle structural differences within the 6-aminoazulene coronand framework can significantly impact the ion selectivity and colorimetric response of these chromoionophores. Further research exploring systematic modifications of these structures would be needed to establish a comprehensive SAR profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



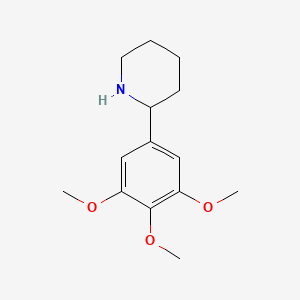
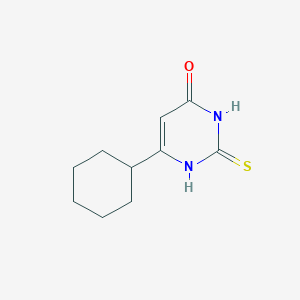
![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)
